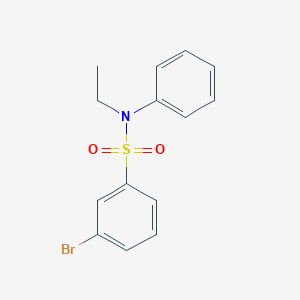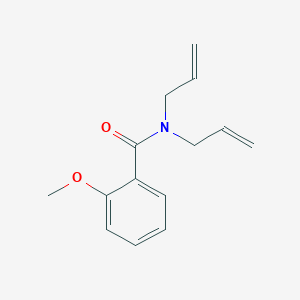![molecular formula C15H30N2O2 B261828 N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The drug has gained popularity in recent years due to its potent analgesic effects, but it is also associated with a high risk of addiction and overdose.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has been used in scientific research to study the opioid receptor system and its effects on pain perception. The drug has been shown to bind to the mu-opioid receptor with high affinity, producing potent analgesic effects. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has also been used to study the development of opioid tolerance and withdrawal symptoms.
作用機序
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide acts as a full agonist at the mu-opioid receptor, producing potent analgesic effects. The drug binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can lead to a range of biochemical and physiological effects. The drug produces potent analgesic effects, but it is also associated with a high risk of addiction and overdose. N-[3-(4-morpholinyl)propyl]-2-propylpentanamide can cause respiratory depression, sedation, and euphoria. It can also lead to adverse effects such as nausea, vomiting, and constipation.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide has several advantages for use in laboratory experiments. The drug produces potent analgesic effects and can be used to study the opioid receptor system and its effects on pain perception. However, the use of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is associated with a high risk of addiction and overdose, making it a potentially dangerous substance to work with.
将来の方向性
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-propylpentanamide. One area of interest is the development of safer opioid analgesics that produce potent analgesic effects without the risk of addiction and overdose. Another area of interest is the development of new drugs that target specific subtypes of the opioid receptor system, leading to more targeted and effective pain relief. Additionally, further research is needed to better understand the mechanisms of tolerance and withdrawal associated with N-[3-(4-morpholinyl)propyl]-2-propylpentanamide use.
合成法
The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide involves the reaction of 3-(4-morpholinyl)propanol with 2-propylpentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The synthesis of N-[3-(4-morpholinyl)propyl]-2-propylpentanamide is relatively simple and can be performed by trained chemists in a laboratory setting.
特性
製品名 |
N-[3-(4-morpholinyl)propyl]-2-propylpentanamide |
|---|---|
分子式 |
C15H30N2O2 |
分子量 |
270.41 g/mol |
IUPAC名 |
N-(3-morpholin-4-ylpropyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-6-14(7-4-2)15(18)16-8-5-9-17-10-12-19-13-11-17/h14H,3-13H2,1-2H3,(H,16,18) |
InChIキー |
JHJLSWQLNKSQQU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
正規SMILES |
CCCC(CCC)C(=O)NCCCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)


![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)